![molecular formula C17H21N3O5S2 B3952305 2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide](/img/structure/B3952305.png)
2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide
Overview
Description
2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several signaling pathways in the human body.
Mechanism of Action
2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide is a serine/threonine kinase that plays a crucial role in several signaling pathways in the human body. Inhibition of this compound by this compound leads to the activation of several downstream signaling pathways. This compound has been shown to inhibit the phosphorylation of tau protein, a key player in the pathogenesis of Alzheimer's disease. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. Inhibition of this compound by this compound leads to the activation of several downstream signaling pathways, which are involved in several cellular processes such as cell proliferation, apoptosis, and glucose metabolism. This compound has been shown to have beneficial effects in several disease models such as cancer, Alzheimer's disease, and diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide in lab experiments include its potency and selectivity towards this compound, which makes it an ideal tool for studying the role of this compound in various disease models. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide. One potential direction is the development of more potent and selective this compound inhibitors that can be used as therapeutics for various diseases. Another direction is the study of the role of this compound in other diseases such as Parkinson's disease and schizophrenia. Additionally, the potential use of this compound as a tool for studying the role of this compound in stem cell differentiation and regeneration is an area of future research.
In conclusion, this compound is a potent and selective inhibitor of this compound that has several potential therapeutic applications. This compound has been extensively studied for its role in various diseases such as cancer, Alzheimer's disease, and diabetes. The development of more potent and selective this compound inhibitors and the study of the role of this compound in other diseases are areas of future research.
Scientific Research Applications
2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has been shown to inhibit this compound, which is involved in the regulation of several cellular processes such as cell proliferation, apoptosis, and glucose metabolism. Inhibition of this compound by this compound has been shown to have beneficial effects in several disease models.
properties
IUPAC Name |
2-ethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]hexanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-3-5-6-12(4-2)16(21)19-17-18-11-15(26-17)27(24,25)14-9-7-13(8-10-14)20(22)23/h7-12H,3-6H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXOAWQLCZZHHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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